molecular formula C13H10N2O3 B6418371 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one CAS No. 148858-05-3

4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B6418371
CAS No.: 148858-05-3
M. Wt: 242.23 g/mol
InChI Key: MHLBWXVMZIFVDJ-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that features both furan and quinoxaline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one typically involves the reaction of furan-2-carbonyl chloride with 3,4-dihydroquinoxalin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The carbonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with various molecular targets. The furan moiety can interact with enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonyl isothiocyanate: Known for its reactivity and use in the synthesis of various heterocycles.

    3,4-Dihydroquinoxalin-2-one: A precursor in the synthesis of 4-(Furan-2-carbonyl)-3,4-dihydro-1H-quinoxalin-2-one.

    Furan-2,3-dione: An oxidation product of furan derivatives.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both furan and quinoxaline moieties. This dual functionality enhances its reactivity and potential biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-(furan-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12-8-15(13(17)11-6-3-7-18-11)10-5-2-1-4-9(10)14-12/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLBWXVMZIFVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216499
Record name 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148858-05-3
Record name 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148858-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Furoyl chloride (0.49 ml) is added to a solution of the 1,2,3,4-tetrahydroquinoxalin-2-one (IV, EXAMPLE 1, 710 mg), triethylamine (0.80 ml), and THF (20.0 ml) at 0°. The mixture is stirred for 1.5 hr at 0° and for 2 hr at 20°-25°. The mixture was diluted with aq. sodium bicarbonate and extracted with ethyl acetate and chloroform several times. The organic phases are combined, dried with magnesium sulfate, concentrated, and recrystallized from hot ethyl acetate to give the title compound, mp 229°-230° ; IR (mineral oil) 2954, 2925, 1684, 1648, 1504, 1474, 1391, 1373 and 756 cm-1 ; NMR (CDCl3) 8.53, 7.39, 7.1-7.25, 6.85-7.05, 6.45 and 4.59 δ; MS (m/z) 242 and 95.
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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